Tragacanth is a natural gum obtained from the dried sap of several species of Middle Eastern legumes of the genus Astragalus []. It is a viscous, odorless, tasteless, water-soluble mixture of polysaccharides []. The gum is produced by a process known as gummosis of the cell walls in the pith and medullary rays []. Due to internal pressure, the gum forces itself out through cracks or artificial incisions made to increase the flow []. It is collected when dry and graded for market [].
Tragacanth is composed of two fractions: water-soluble tragacanthin (bassorin) and water-insoluble tragacanthic acid (bassorin) []. Tragacanthic acid comprises 60-70% of tragacanth and swells in water to form a gel, while tragacanthin comprises 30-40% of the gum and forms a colloidal solution in water [].
Tragacanth is a complex polysaccharide primarily composed of D-galacturonic acid, D-galactose, L-arabinose, and D-xylose [, ]. Its structure consists of two major fractions:
The exact molecular structure of tragacanth varies depending on the Astragalus species, the geographical origin, and the collection and processing methods [].
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